molecular formula C17H15N3O2 B2535098 2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 952975-12-1

2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2535098
CAS No.: 952975-12-1
M. Wt: 293.326
InChI Key: KCGOCKUIKQQDSG-UHFFFAOYSA-N
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Description

2-(5-Phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: an isoxazole ring and a pyridine moiety. The isoxazole scaffold is a five-membered heterocycle known to be of immense importance due to its wide spectrum of biological activities and therapeutic potential . Research on analogous compounds has demonstrated promising biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects, making this chemotype a valuable template for investigating new therapeutic agents . The molecular architecture of this acetamide derivative, which links the isoxazole and pyridine systems via a flexible spacer, is designed to facilitate interactions with multiple biological targets. This compound is particularly useful for researchers exploring structure-activity relationships (SAR) in the development of novel bioactive molecules. It serves as a key intermediate or final product in the synthesis of complex chemical libraries aimed at screening for new pharmacological inhibitors or probes. Studies on similar compounds have shown that such structures can be optimized for potency and to mitigate off-target effects, such as affinity for the hERG ion channel, highlighting their role in the development of safer drug candidates . This chemical entity is intended for use in laboratory research to further elucidate the biological functions and therapeutic applicability of hybrid heterocyclic systems.

Properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(19-12-13-6-8-18-9-7-13)11-15-10-16(22-20-15)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGOCKUIKQQDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime and an oxidizing agent such as chloramine-T.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid and a halogenated isoxazole.

    Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached through a nucleophilic substitution reaction between a halogenated acetamide and pyridin-4-ylmethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced derivatives of the acetamide moiety.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of isoxazole derivatives with pyridine derivatives, often employing methods such as N-acylation or amide coupling. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Antimicrobial Properties

One of the prominent applications of this compound is its antimicrobial activity. Studies have demonstrated that compounds with similar isoxazole and pyridine structures exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

In addition to antibacterial properties, this compound has shown potential antifungal activity. Research indicates that derivatives with similar structural motifs can effectively inhibit the growth of fungal pathogens such as Candida albicans. The efficacy is often evaluated using disc diffusion methods and Minimum Inhibitory Concentration (MIC) assays, revealing promising results compared to standard antifungal agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the isoxazole or pyridine moieties can significantly influence its pharmacological profile. For instance, altering substituents on the phenyl ring or varying the position of nitrogen atoms in the pyridine can enhance potency and selectivity against specific pathogens or cancer cells .

Case Studies

  • Antimicrobial Evaluation : A study assessed a series of isoxazole derivatives for their antibacterial efficacy. The results indicated that compounds similar to this compound displayed significant inhibition zones against E. coli and S. aureus, supporting its potential as an antimicrobial agent .
  • Antifungal Screening : In another investigation, a library of compounds including those based on the isoxazole framework were tested against fungal strains. The results showed that certain derivatives exhibited MIC values lower than conventional antifungals like fluconazole, highlighting their therapeutic promise in treating fungal infections .
  • Cancer Cell Line Studies : A recent study focused on evaluating the anticancer properties of pyridine-containing compounds, revealing that some derivatives led to substantial growth inhibition in various cancer cell lines, suggesting a potential role for this compound in oncology .

Mechanism of Action

The mechanism of action of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Core Structure Substituents Biological Activity Reference
2-(5-Phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide (Target) Isoxazole + Pyridine 5-phenylisoxazol-3-yl, pyridin-4-ylmethyl Not explicitly reported; inferred potential for receptor binding or material science
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone + Acetamide 4-bromophenyl, 3-methoxybenzyl Mixed FPR1/FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)acetamide Thiazolidinone + Acetamide 2,6-dichlorophenyl, ethoxymethylene Synthetic intermediate; potential antimicrobial applications
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole + Acetamide 6-trifluoromethylbenzothiazole, 3-methoxyphenyl Patent-protected; enhanced metabolic stability and lipophilicity
2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylisoxazol-3-yl)acetamide Thiazole + Isoxazole + Acetamide 5-chloropyridin-2-yl, 5-methylisoxazol-3-yl Structural similarity to target compound; activity not reported

Key Comparative Insights

Receptor Specificity: Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)...acetamide) exhibit FPR1/FPR2 agonism due to their electron-rich methoxybenzyl groups, which enhance receptor interaction .

Metabolic Stability :

  • The trifluoromethylbenzothiazole group in N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide improves metabolic stability via fluorine’s electronegativity and lipophilicity . The target compound lacks such groups, suggesting shorter metabolic half-life but possibly better aqueous solubility.

Antimicrobial Potential: Thiazolidinone derivatives (e.g., 2-[2-(2,6-dichlorophenylamino)phenyl]-N-(5-ethoxymethylene...acetamide) are often associated with antimicrobial activity due to their thioamide and halogenated aryl groups . The target compound’s isoxazole-pyridine hybrid may instead favor anti-inflammatory or kinase-inhibitory roles, as seen in related isoxazole-containing drugs.

Synthetic Accessibility: The target compound’s synthesis likely follows standard acetamide coupling protocols, akin to N-(pyridin-4-ylmethyl)acetamide derivatives described in . However, pyridazinone and benzothiazole analogs require specialized reagents (e.g., triethyl orthoformate, trifluoromethylation agents), increasing synthetic complexity .

Biological Activity

2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Synthesis

The compound's structure features an isoxazole ring linked to a pyridinylmethyl group and an acetamide moiety. The synthesis typically involves:

  • Formation of the Isoxazole Ring : Synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
  • Introduction of the Phenyl Group : Achieved through a Suzuki-Miyaura cross-coupling reaction.
  • Attachment of the Pyridin-4-ylmethyl Group : Accomplished through nucleophilic substitution reactions with appropriate halogenated precursors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi, including:

Microorganism Activity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Candida albicansModerate inhibition

The presence of substituents on the phenyl ring has been shown to enhance antimicrobial efficacy, suggesting structure-activity relationships (SAR) that are critical for optimizing biological activity .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models. Preliminary data indicate that it could modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving:

  • Cell Cycle Arrest : The compound appears to interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests activation of caspases and modulation of Bcl-2 family proteins.

These findings highlight its potential as a lead compound for further development in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the compound against various pathogens and found it particularly effective against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics.
  • Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential use as an anti-inflammatory agent.

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